molecular formula C9H9N3O B1275120 2-cyano-N-(pyridin-3-ylmethyl)acetamide CAS No. 283153-85-5

2-cyano-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B1275120
CAS RN: 283153-85-5
M. Wt: 175.19 g/mol
InChI Key: SYFMQBDZEJECPU-UHFFFAOYSA-N
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Description

2-Cyano-N-(pyridin-3-ylmethyl)acetamide (CNPA) is an organic compound belonging to the class of amides. It is a white solid that is soluble in water and has a molecular formula of C8H8N2O. CNPA is a versatile molecule that has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and drug development.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

2-Cyano-N-(pyridin-4-yl)acetamide is utilized in synthesizing a variety of chemical compounds. For example, it is used to prepare aminopyrazoles, bipyridines, 1,2,4-thiadiazoles, and 1,3-thiazoles through reactions with different chemicals like hydrazonoyl chlorides, benzylidenemalononitriles, and phenylisothiocyanate (Dawood, Alsenoussi, & Ibrahim, 2011). Similarly, this compound is integral in the synthesis of various heterocycles like pyrroles, pyridines, coumarins, thiazoles, and other derivatives (Fadda et al., 2017).

Anticancer Applications

The derivative 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide and its related compounds have been tested for anticancer activity. Studies show a potent and selective cytotoxic effect against specific leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).

Metal Complex Formation

2-Cyano-N-(pyridin-3-ylmethyl)acetamide derivatives are used in the synthesis of metal complexes. These complexes, featuring different geometries and bonding modes, have potential applications in various fields like catalysis and materials science (Al-jeboori, Al-Tawel, & Ahmad, 2010).

Antimicrobial Properties

Some derivatives synthesized using this compound exhibit antimicrobial properties. These compounds have been evaluated for their effectiveness against a range of microbial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-cyano-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-4-3-9(13)12-7-8-2-1-5-11-6-8/h1-2,5-6H,3,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFMQBDZEJECPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405126
Record name 2-cyano-N-(pyridin-3-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

283153-85-5
Record name 2-cyano-N-(pyridin-3-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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